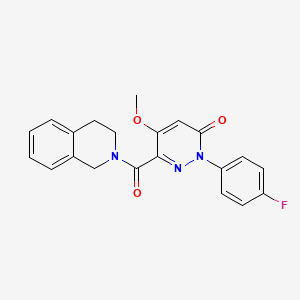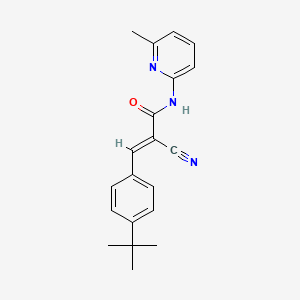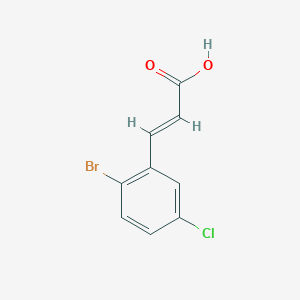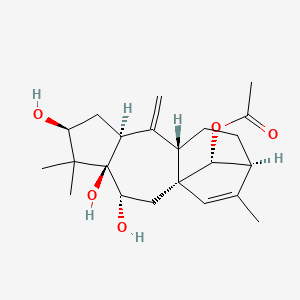
Grayanotoxin IX
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Grayanotoxin IX is a natural compound found in certain plants, particularly in the Rhododendron genus (family: Ericaceae). Unlike regular honey, mad honey contains grayanotoxins, which can lead to intoxication or poisoning when consumed. Mad honey has been historically used for various purposes, including as an aphrodisiac and an alternative therapy for gastrointestinal disorders and hypertension .
Molecular Structure Analysis
The molecular structure of grayanotoxin IX consists of a complex arrangement of atoms. It binds with sodium ion channels, preventing their inactivation and elevating membrane permeability. This modification leads to depolarization and activation of cells .
Aplicaciones Científicas De Investigación
1. Inhibition of Carbonic Anhydrases
Grayanotoxin III, a compound related to Grayanotoxin IX, has shown significant inhibition of various mammalian carbonic anhydrases (CAs). These enzymes are involved in many physiological processes, including respiration, acid-base balance, and biosynthetic reactions. Grayanotoxin III exhibits a different inhibition profile from traditional sulfonamide CA inhibitors, suggesting potential for developing novel chemotypes acting as CA inhibitors (Durdağı et al., 2014).
2. Neurotoxic Effects
Studies on grayanotoxin (GTX) have focused on its neurotoxic effects, particularly its interaction with sodium channels in muscle and nerve cells. For example, research has shown that GTX can bind to specific sites in the sodium channel protein, affecting the channel's inactivation and activation, which can have significant physiological implications (Kimura et al., 2000).
3. Analgesic Effects
Grayanotoxin has been studied for its analgesic effects in animal models. A study examining the effects of mad honey (which contains grayanotoxin) on pain thresholds in mice found that it exhibits significant analgesic activity, suggesting potential benefits against painful conditions like diabetic neuropathy (Gunduz et al., 2014).
4. Modulation of Immune Responses
Research involving diterpenoids from Rhododendron leaves, including compounds like grayanotoxin, has investigated their potential immunomodulatory activities. However, no significant immunomodulatory activities were observed in a dose-dependent manner, indicating a lack of impact on immune responses (Zhang et al., 2015).
5. Investigating Toxicity and Biological Impact
Several studies have examined the effects of grayanotoxin on various biological systems, such as cardiovascular and neurological systems. These studies provide insights into the mechanisms of action and potential therapeutic applications of grayanotoxin, despite its known toxic effects (Yuki et al., 2001).
6. Quantitative Analysis in Plant Material
Analytical studies have been conducted to quantify grayanotoxin levels in plant materials, such as Rhododendron honey. This type of research is crucial for understanding the distribution of grayanotoxin in natural sources and assessing potential risks associated with consumption (Lechtenberg et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
[(1S,3R,4R,6S,8S,10S,13S,16R)-3,4,6-trihydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadec-14-enyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O5/c1-11-9-21-10-18(25)22(26)16(8-17(24)20(22,4)5)12(2)15(21)7-6-14(11)19(21)27-13(3)23/h9,14-19,24-26H,2,6-8,10H2,1,3-5H3/t14-,15-,16-,17-,18+,19+,21+,22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZUXVPBSMLDQC-FTRBOQHKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC23CC(C4(C(CC(C4(C)C)O)C(=C)C2CCC1C3OC(=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@]23C[C@H]([C@]4([C@@H](C[C@@H](C4(C)C)O)C(=C)[C@@H]2CC[C@@H]1[C@H]3OC(=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Grayanotoxin IX | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2960391.png)
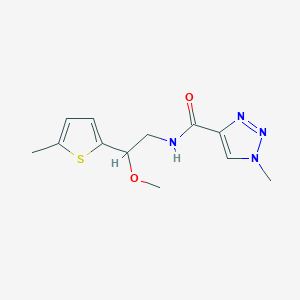
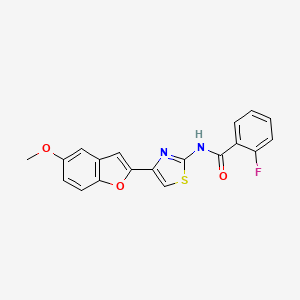
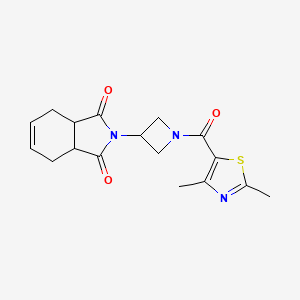
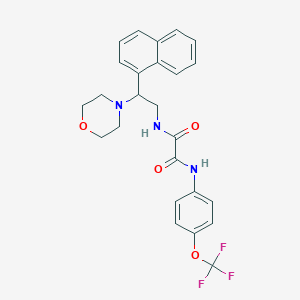
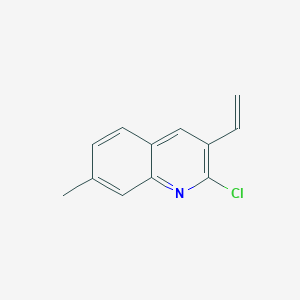

![(E)-1-benzyl-3-(((3-(trifluoromethyl)phenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2960405.png)

